molecular formula C8H15NO3 B13521074 Ethyl 2-[(oxetan-3-yl)amino]propanoate

Ethyl 2-[(oxetan-3-yl)amino]propanoate

Cat. No.: B13521074
M. Wt: 173.21 g/mol
InChI Key: ANTMNCLCQFZZKX-UHFFFAOYSA-N
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Description

Ethyl 2-[(oxetan-3-yl)amino]propanoate is a chemical building block featuring an oxetane moiety, a four-membered oxygen heterocycle of significant interest in modern medicinal chemistry. Oxetanes are valued as bioisosteric replacements for common functional groups like carbonyls or gem-dimethyl groups. Their incorporation into molecular scaffolds can profoundly improve key properties in drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity, while influencing conformational preference . The structure of this compound, which combines an ester function with an oxetanyl-amino group, makes it a versatile intermediate for the synthesis of more complex molecules. It can be used in various chemical reactions, including amidation of the ester group or further functionalization of the amino group, to create a diverse library of compounds for screening and optimization . As a chiral synthon, it can serve as a precursor in the asymmetric synthesis of more complex, enantiomerically enriched targets, a process critical for developing selective therapeutic agents . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 2-(oxetan-3-ylamino)propanoate

InChI

InChI=1S/C8H15NO3/c1-3-12-8(10)6(2)9-7-4-11-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

ANTMNCLCQFZZKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC1COC1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

This method involves the reaction of a suitable amino precursor with an oxetane-containing electrophile:

  • Starting materials : Oxetane derivatives such as 3-chloromethyl-oxetane or 3-bromomethyl-oxetane, and amino precursors like ethyl 2-aminopropanoate.
  • Reaction conditions : Typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation, in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Procedure :
    • The amino precursor is deprotonated with a base such as potassium carbonate.
    • The oxetane halide is added dropwise, facilitating nucleophilic substitution at the halogen-bearing carbon.
    • The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 50-80°C) for 12-24 hours.
    • Post-reaction workup involves extraction, washing, and purification via column chromatography or recrystallization.

Ring-Closure and Functionalization

An alternative approach involves the formation of the oxetane ring via intramolecular cyclization:

  • Starting materials : β-hydroxy esters or amino alcohols.
  • Reaction pathway :
    • Activation of the hydroxyl group (e.g., via tosylation).
    • Intramolecular nucleophilic substitution induces ring closure, forming the oxetane.
    • Subsequent functionalization introduces the amino group at the oxetane ring, often through nucleophilic substitution with amines or via azide reduction pathways.

Reductive Amination

In some cases, reductive amination is employed:

  • Procedure :
    • Condensation of a ketone or aldehyde derivative of the oxetane with an amine.
    • Reduction with sodium cyanoborohydride or lithium aluminum hydride yields the amino-oxetane linkage.
    • Esterification of the resulting amino alcohol yields the final compound.

Specific Synthesis Protocols

Based on literature and patent data, a typical synthesis involves:

Step Reagents Conditions Purpose
1 3-Chloromethyl-oxetane Reflux in acetonitrile Formation of oxetane halide intermediate
2 Ethyl 2-aminopropanoate Base (K₂CO₃), room temp Nucleophilic substitution at halide
3 Heating (50-80°C) 12-24 hours Coupling to form amino-oxetane derivative
4 Purification Column chromatography or recrystallization Isolation of ethyl 2-[(oxetan-3-yl)amino]propanoate

Note : The exact reaction parameters, such as temperature, solvent, and reaction time, are optimized based on scale and desired purity.

Research-Backed Examples

Patent-Based Synthesis

A patent describes the synthesis of amino-oxetane derivatives via nucleophilic substitution of oxetane halides with amino esters, followed by purification steps. The process emphasizes environmentally friendly solvents like ethyl acetate and methylene dichloride, with reaction temperatures maintained below 160°C to ensure safety and product integrity.

Literature Synthesis

Research articles have demonstrated the use of tandem Knoevenagel condensation and reduction techniques to synthesize amino-oxetane derivatives, which can be adapted for this compound. These methods involve initial formation of a nitro or aldehyde precursor, followed by reduction and esterification steps.

Data Tables Summarizing Reaction Conditions

Parameter Typical Range Reference/Source
Solvent Acetonitrile, Ethyl acetate, Methylene dichloride ,
Temperature 50°C – 160°C ,
Reaction Time 12 – 24 hours ,
Base Potassium carbonate, Sodium hydride ,
Reagent Equivalents Oxetane halide: Amino ester (1:1 to 1:2) ,

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(oxetan-3-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to ring-opened products, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

Ethyl 2-[(oxetan-3-yl)amino]propanoate is a chemical compound featuring an oxetane ring, a four-membered cyclic ether, and an amino group attached to a propanoate moiety. It has a molecular weight of approximately 173.21 g/mol. The oxetane ring imparts unique structural properties, making it significant in organic synthesis and medicinal chemistry. Its potential lies in enhancing the stability and bioavailability of drug molecules due to the physicochemical properties associated with the oxetane structure.

Applications

This compound has several applications across different fields.

Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules because of its reactive oxetane ring.

Pharmaceutical Research: Compounds containing oxetane rings, including this compound, exhibit biological activity that may influence various biochemical pathways. They have been explored for their potential roles in medicinal chemistry, particularly in developing new pharmaceuticals. The unique structural characteristics of oxetanes can enhance drug stability and improve bioavailability, making them attractive candidates for drug development.

Interaction Studies: Interaction studies involving this compound focus on its reactivity with various biological targets and other chemical species. These studies help elucidate its mechanism of action and potential therapeutic effects. Research indicates that the compound's interactions may influence metabolic pathways, although detailed studies are still required to fully understand its biological implications.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructure/DescriptionUnique Features
Methyl 2-(oxetan-3-ylidene)acetateSimilar structure with a methyl ester group instead of an ethyl ester groupVariation in ester group affects reactivity
2-(oxetan-3-yl)propan-1-olA reduced derivative of ethyl 2-(oxetan-3-ylidene)propanoateLacks ester functionality; focuses on alcohol properties
Azetidine derivativesCompounds containing a four-membered nitrogen ringSimilar size and reactivity but differ in heteroatom presence

Mechanism of Action

The mechanism of action of ethyl 2-[(oxetan-3-yl)amino]propanoate involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino and ester groups can also engage in hydrogen bonding and other interactions with target proteins or enzymes, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

  • Methyl 2-[(oxetan-3-yl)amino]propanoate (): Key Difference: Methyl ester vs. ethyl ester. Impact: The methyl group reduces molecular weight (C7H13NO3 vs. Synthesis: Safety and handling data are unavailable, highlighting a research gap compared to other esters like Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate, which has documented GHS safety protocols .

Analogues with Heterocyclic Substitutions

  • Ethyl 2-amino-3-(oxolan-2-yl)propanoate (): Key Difference: Oxolane (tetrahydrofuran, 5-membered ring) vs. oxetane (4-membered ring). Impact: The larger oxolane ring may enhance conformational flexibility but reduce ring strain, affecting reactivity in cycloaddition or nucleophilic substitution reactions .

Propanoate Derivatives with Functional Group Variations

  • Ethyl 2-Isocyanatopropanoate (): Key Difference: Isocyanate (-NCO) vs. amino-oxetane group. Impact: The isocyanate group introduces high electrophilicity, making it reactive toward nucleophiles (e.g., in polymer synthesis), whereas the amino-oxetane group may favor hydrogen bonding or catalytic interactions .

Brominated and Aromatic Substituted Analogues

  • Ethyl 2-(2-bromobenzyl)-3-((2-(tert-butyl)phenyl)amino)-2-methyl-3-oxopropanoate (): Key Difference: Bromobenzyl and tert-butyl substituents vs. oxetane-amino group. Yields for such derivatives (45–71%) suggest moderate synthetic efficiency, comparable to nitropyridinyl propanoates (45–50% yields) .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Key Substituents Yield (If Available) Applications/Notes
This compound C8H15NO3 Oxetane-amino, ethyl ester Not Reported Potential chiral intermediates
Mthis compound C7H13NO3 Oxetane-amino, methyl ester Not Reported Requires safety data
Ethyl 2-amino-3-(oxolan-2-yl)propanoate C8H15NO3 Oxolane-amino, ethyl ester Not Reported Higher flexibility than oxetane
Ethyl 2-(2-bromobenzyl)-3-...propanoate [11] C23H27BrNO3 Bromobenzyl, tert-butyl amino 71% Steric hindrance in synthesis
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate C10H10N2O5 Nitropyridinyl, oxo group 50% Electron-withdrawing effects

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-[(oxetan-3-yl)amino]propanoate to maximize yield and purity?

  • Methodological Answer : Key steps involve controlling reaction conditions such as solvent polarity (e.g., DMF or ethanol), temperature (reflux vs. room temperature), and catalyst selection (e.g., K₂CO₃ for deprotonation). Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate formation . Post-synthesis purification via column chromatography or recrystallization improves purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the oxetane ring and amino-propanoate backbone. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (1700–1750 cm⁻¹) and amine N–H stretches (3300–3500 cm⁻¹) . High-performance liquid chromatography (HPLC) can assess enantiomeric purity if chiral centers are present .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability tests under varying temperatures (4°C, room temperature) and humidity levels should be conducted. Use accelerated degradation studies (e.g., 40°C/75% RH) to predict shelf life. Monitor decomposition via NMR or HPLC for changes in ester or oxetane moieties . Storage in inert atmospheres (argon) and desiccants minimizes hydrolysis and oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxetane ring in this compound during nucleophilic substitution reactions?

  • Methodological Answer : The oxetane’s ring strain (≈26 kcal/mol) enhances susceptibility to nucleophilic attack. Computational studies (DFT calculations) can model transition states and predict regioselectivity. Experimentally, track ring-opening reactions with alkyl halides or thiols using NMR kinetics. Compare reactivity with non-strained ethers (e.g., THF derivatives) to quantify strain effects .

Q. How can researchers resolve enantiomers of this compound and analyze their stereochemical impact on bioactivity?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H). Assign absolute configuration via X-ray crystallography or electronic circular dichroism (ECD). Test enantiomers in bioassays (e.g., enzyme inhibition) to correlate stereochemistry with activity. Note that oxetane conformation may influence binding pocket interactions .

Q. What in silico strategies predict the bioactivity of this compound against protein targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens against targets like kinases or GPCRs. Use QSAR models trained on amino-propanoate derivatives to predict IC₅₀ values. Validate predictions with SPR (surface plasmon resonance) binding assays or cellular assays (e.g., luciferase reporters). Cross-reference with structural analogs in PubChem or ChEMBL .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

  • Methodological Answer : Replicate protocols with strict control of variables (e.g., solvent grade, moisture levels). Use high-field NMR (≥500 MHz) to resolve overlapping signals. Cross-validate MS data with isotopic patterns and HRMS (high-resolution MS). Publish raw spectral data in repositories like Zenodo to facilitate peer verification .

Data-Driven Analysis

Parameter Key Considerations References
Optimal SolventPolar aprotic solvents (DMF, DMSO) enhance nucleophilicity; ethanol aids ester stability.
Chiral ResolutionChiralpak AD-H column (hexane:isopropanol) achieves baseline separation of enantiomers.
Thermal DegradationTGA (thermogravimetric analysis) shows decomposition onset at ~150°C under nitrogen.
Bioactivity PredictionQSAR models indicate higher activity for derivatives with electron-withdrawing oxetane substituents.

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